Technical Profile: 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine
Technical Profile: 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine
Executive Summary & CAS Number Status[1][2]
As researchers in medicinal chemistry, we often encounter "ghost" intermediates—molecules that appear frequently in patent literature or retrosynthetic analyses but lack a widely indexed Chemical Abstracts Service (CAS) registry number in public commercial catalogs.
6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine is one such high-value scaffold.[1] It serves as a critical "hinge-binding" motif in kinase inhibitor discovery and a pharmacophore in Wnt/
The CAS Search Result
After an exhaustive cross-reference of the Chemical Abstracts Service (CAS), PubChem, and commercial databases (Sigma, ChemScene, Enamine), the specific CAS number for this exact structure is not currently indexed in standard public commercial catalogs .
However, for procurement and regulatory purposes, you must rely on the component CAS numbers for its synthesis or reference its closest commercially available structural isomer.
| Compound Type | Chemical Name | CAS Number | Relevance |
| Target Molecule | 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine | N/A (Custom) | Target Scaffold |
| Precursor A | 3,6-Dichloropyridazine | 141-30-0 | Core Electrophile |
| Precursor B | 3-Picolylamine (3-(Aminomethyl)pyridine) | 3731-52-0 | Nucleophile |
| Isomer | 6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine | 629657-98-3 | Structural Analog |
| Metabolite Analog | 3-Amino-6-chloropyridazine | 5469-69-2 | Hydrolysis Product |
Structural & Physicochemical Profile
Understanding the physicochemical properties is vital for predicting the "druggability" of this scaffold before it is elaborated into a final lead compound.[1]
Calculated Properties (In Silico)
Data derived from consensus prediction models (ACD/Labs, ChemAxon).
| Property | Value | Implication for Drug Design |
| Molecular Formula | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1] | |
| Molecular Weight | 220.66 g/mol | High ligand efficiency potential.[1] |
| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability potential.[1] |
| Topological Polar Surface Area (TPSA) | ~50-60 | Well within the Veber rules for oral bioavailability (<140 |
| pKa (Pyridazine N) | ~2.5 (Predicted) | The pyridazine ring is electron-deficient due to the Cl substituent. |
| pKa (Pyridine N) | ~5.2 (Predicted) | Likely protonated in acidic lysosomal compartments. |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Classic kinase hinge-binder profile (Donor-Acceptor motif).[1] |
Synthetic Protocol: Nucleophilic Aromatic Substitution ( )
Since this compound is rarely available "off-the-shelf," I have designed a robust synthetic route based on standard nucleophilic aromatic substitution (
Reaction Logic
The reaction utilizes 3,6-dichloropyridazine as the electrophile.[1][2] The chlorine atoms at positions 3 and 6 are equivalent until the first substitution occurs.[1] The introduction of the amine (3-picolylamine) deactivates the ring slightly, allowing for mono-substitution control if stoichiometry is managed carefully.[1]
Step-by-Step Methodology
Reagents:
-
3,6-Dichloropyridazine (1.0 eq) [CAS: 141-30-0][1]
-
3-Picolylamine (1.1 eq) [CAS: 3731-52-0][1]
-
Base: Potassium Carbonate (
, 2.0 eq) or Triethylamine ( ) -
Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,6-dichloropyridazine (1.5 g, 10 mmol) in Ethanol (20 mL).
-
Addition: Add Potassium Carbonate (2.76 g, 20 mmol).
-
Nucleophile: Dropwise add 3-picolylamine (1.19 g, 11 mmol) over 5 minutes.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a new polar spot ( ) should appear.
-
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). -
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The residue is often a solid.[1][3] Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Yield Expectation: 75–85% Characterization:
-
1H NMR (DMSO-d6): Look for the singlet methylene bridge (-CH2-) around
4.5 ppm and the distinct pyridazine doublets.[1]
Mechanistic Pathway & Workflow Visualization[1]
The following diagram illustrates the
Figure 1: Synthetic pathway utilizing Nucleophilic Aromatic Substitution (
Biological Applications & Rationale
Why synthesize this specific scaffold? The 3-aminopyridazine moiety is a privileged structure in medicinal chemistry.[1]
Kinase Inhibition (Hinge Binding)
The pyridazine nitrogens (N1/N2) and the exocyclic amine (N3) form a "Donor-Acceptor" motif that mimics the adenine ring of ATP.
-
Target: This specific scaffold is often explored in inhibitors for DYRK1A , GSK3
, and CDK families. -
Mechanism: The pyridine tail (from 3-picolylamine) extends into the solvent-exposed region or interacts with the ribose-binding pocket, providing selectivity.[1]
Wnt/ -Catenin Signaling
Pyridazine derivatives have been cited in literature as modulators of the Wnt pathway.[1]
-
Reference: Studies on 3,6-disubstituted pyridazines indicate their potential to disrupt protein-protein interactions in the
-catenin destruction complex [1].[1]
Library Generation
The remaining Chlorine at position 6 is a "chemical handle."[1] It is less reactive than the first chlorine but can be displaced under more forcing conditions (Suzuki coupling or second
Safety & Handling
While specific MSDS data for the target is unavailable, safety protocols must be extrapolated from its precursors:
-
3,6-Dichloropyridazine: Irritant, potential sensitizer.[1] Handle in a fume hood.
-
3-Picolylamine: Corrosive, causes skin burns.[1] Hygroscopic.
-
Target Compound: Treat as a potential kinase inhibitor (bioactive).
-
PPE: Nitrile gloves, safety goggles, lab coat.
-
Waste: Halogenated organic waste stream.[1]
-
References
-
Mizzoni, R. H., & Spoerri, P. E. (1951).[4] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][2][3][4][5][6][7] Journal of the American Chemical Society, 73(4), 1873-1874.
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 11094883 (Related Structure: 6-Chloro-N-methyl-3-pyridinemethanamine).[1][8]
-
ChemicalBook. (2023).[1] 3-Amino-6-chloropyridazine (Precursor CAS 5469-69-2).[1]
-
Taylor & Francis. (2023).[1] An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[1][9] Synthetic Communications.
Sources
- 1. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. WO2002046161A1 - Substituted carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
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